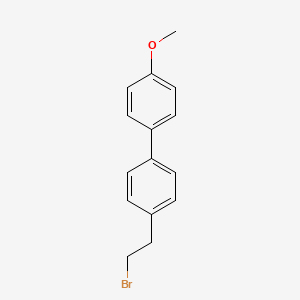

4-(2-Bromoethyl)-4'-methoxy-1,1'-biphenyl

Description

BenchChem offers high-quality 4-(2-Bromoethyl)-4'-methoxy-1,1'-biphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Bromoethyl)-4'-methoxy-1,1'-biphenyl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C15H15BrO |

|---|---|

Molecular Weight |

291.18 g/mol |

IUPAC Name |

1-(2-bromoethyl)-4-(4-methoxyphenyl)benzene |

InChI |

InChI=1S/C15H15BrO/c1-17-15-8-6-14(7-9-15)13-4-2-12(3-5-13)10-11-16/h2-9H,10-11H2,1H3 |

InChI Key |

GYQJCLOUEPTEBZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC=C(C=C2)CCBr |

Origin of Product |

United States |

Foundational & Exploratory

Technical Profile: 4-(2-Bromoethyl)-4'-methoxy-1,1'-biphenyl

CAS Number: 725227-93-0

Executive Summary

4-(2-Bromoethyl)-4'-methoxy-1,1'-biphenyl is a specialized bifunctional intermediate used primarily in the synthesis of advanced materials (liquid crystals) and pharmaceutical agents. Structurally, it consists of a rigid biphenyl core substituted with an electron-donating methoxy group at the 4'-position and a reactive 2-bromoethyl electrophile at the 4-position. This specific substitution pattern makes it an ideal "linker" molecule; the biphenyl unit provides structural rigidity and mesogenic properties, while the bromoethyl tail serves as a versatile handle for nucleophilic substitution reactions.

Chemical Identity & Properties

| Property | Data |

| CAS Number | 725227-93-0 |

| IUPAC Name | 4-(2-Bromoethyl)-4'-methoxy-1,1'-biphenyl |

| Molecular Formula | C₁₅H₁₅BrO |

| Molecular Weight | 291.19 g/mol |

| SMILES | COC1=CC=C(C=C1)C2=CC=C(CCBr)C=C2 |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DCM, THF, Toluene; Insoluble in Water |

| Reactive Groups | Primary Alkyl Bromide (Electrophile), Methoxy Ether (Electron Donor) |

Synthetic Methodology

While direct commercial sourcing is possible, high-purity applications often require de novo synthesis to avoid trace metal contamination. The most robust synthetic route avoids direct bromination of the ethyl group (which favors the benzylic 1-position) and instead utilizes a stepwise Suzuki-Miyaura coupling followed by functional group interconversion.

Retrosynthetic Analysis

The target molecule is best disconnected at the biaryl bond.

-

Fragment A: 4-Methoxyphenylboronic acid (Nucleophile)

-

Fragment B: 4-Bromophenethyl alcohol (Electrophile precursor)

Note: Using 4-bromophenethyl bromide directly in Suzuki coupling is risky because the alkyl bromide moiety can undergo competing oxidative addition or elimination under basic palladium-catalyzed conditions. Using the alcohol intermediate protects this site until the final step.

Step-by-Step Protocol

Step 1: Suzuki-Miyaura Coupling

Objective: Synthesize the intermediate 4-(2-hydroxyethyl)-4'-methoxybiphenyl.

-

Reagents:

-

4-Methoxyphenylboronic acid (1.2 equiv)

-

4-Bromophenethyl alcohol (1.0 equiv)

-

Catalyst: Pd(PPh₃)₄ (3-5 mol%)

-

Base: K₂CO₃ (2.0 equiv) or Na₂CO₃

-

Solvent: Toluene/Ethanol/Water (4:1:1 ratio) or DME/Water.

-

-

Procedure:

-

Charge a reaction flask with the aryl bromide, boronic acid, and base.

-

Degas the solvent mixture (sparge with Nitrogen for 15 min) to prevent homocoupling.

-

Add the Pd catalyst under an inert atmosphere.

-

Reflux at 80-90°C for 12-16 hours. Monitor by TLC (Target R_f will differ significantly from starting bromide).

-

Workup: Cool, extract with Ethyl Acetate, wash with brine, dry over MgSO₄, and concentrate.

-

Purification: Recrystallization from Ethanol/Hexane is usually sufficient for the alcohol intermediate.

-

Step 2: Bromination (Appel Reaction)

Objective: Convert the hydroxyl group to the primary bromide under mild conditions.

-

Reagents:

-

Intermediate Alcohol (from Step 1)

-

Carbon Tetrabromide (CBr₄, 1.2 equiv)

-

Triphenylphosphine (PPh₃, 1.2 equiv)

-

Solvent: Dichloromethane (DCM), anhydrous.

-

-

Procedure:

-

Dissolve the alcohol and CBr₄ in DCM at 0°C.

-

Add PPh₃ portion-wise to control the exotherm.

-

Stir at 0°C for 1 hour, then allow to warm to room temperature (2-4 hours).

-

Mechanism: PPh₃ activates the alcohol oxygen, creating an oxyphosphonium intermediate which is then displaced by bromide (S_N2 mechanism).

-

Workup: Quench with water (optional), concentrate the organic layer.

-

Purification: The byproduct is Triphenylphosphine oxide (TPPO). Flash column chromatography (Silica gel, Hexane/EtOAc gradient) is required to remove TPPO.

-

Synthesis Workflow Diagram[1]

Caption: Two-step synthetic pathway utilizing Suzuki coupling followed by Appel bromination to ensure regioselectivity.

Applications & Utility

Liquid Crystal Engineering

Biphenyl derivatives are the "classic" core for liquid crystals (LCs).

-

Mesogenic Core: The rigid biphenyl system provides the necessary anisotropy for LC phase formation.

-

Flexible Tail: The ethyl spacer allows for the attachment of longer alkyl or alkoxy chains via nucleophilic substitution, which is critical for tuning the melting point and clearing point of the final LC material.

-

Dielectric Anisotropy: The methoxy group contributes a dipole moment perpendicular to the long axis, influencing the electro-optical switching properties.

Medicinal Chemistry Intermediate

The 2-bromoethyl group acts as a "warhead" for alkylating amines or thiols.

-

Pharmacophore Linking: It is used to attach the lipophilic methoxybiphenyl moiety to polar pharmacophores (e.g., piperazines, imidazoles) to improve membrane permeability.

-

VEGF Modulation: Related 4-methoxybiphenyl derivatives have been investigated for downregulating VEGF (Vascular Endothelial Growth Factor) secretion [1].[1][2] This specific bromide serves as a building block for such libraries.

Safety & Handling

-

Alkylating Agent: As a primary alkyl bromide, this compound is a potential alkylating agent. It may react with DNA or proteins. Handle with gloves and in a fume hood.

-

Lachrymator Potential: Benzyl-like and phenethyl halides can be irritating to mucous membranes.

-

Storage: Store in a cool, dry place away from light. The bromide can degrade over time, releasing HBr if exposed to moisture.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (General reference for Suzuki Protocol).[3]

- Appel, R. (1975). Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angewandte Chemie International Edition, 14(12), 801-811.

Sources

Commercial Availability & Technical Profile: 4-(2-Bromoethyl)-4'-methoxy-1,1'-biphenyl

Topic: Content Type: In-Depth Technical Guide Audience: Researchers, Material Scientists, and Drug Development Professionals

Executive Summary

4-(2-Bromoethyl)-4'-methoxy-1,1'-biphenyl (CAS: 725227-93-0) is a specialized organic intermediate primarily utilized in the synthesis of advanced materials, specifically liquid crystals (LCs) and functionalized biphenyl polymers.

Current Supply Chain Status: Restricted / Make-to-Order. Unlike commodity biphenyls (e.g., 4-methoxybiphenyl), this ethyl-bromo derivative is rarely maintained in bulk inventory by major Western catalog distributors (e.g., Sigma-Aldrich, Merck). Commercial procurement typically requires Custom Synthesis (CRO) engagement, with lead times ranging from 4 to 8 weeks .

This guide provides a validated technical profile, procurement strategies, and a self-validating synthesis protocol for researchers unable to source the compound off-the-shelf.

Chemical Identity & Technical Specifications

| Parameter | Specification |

| Chemical Name | 4-(2-Bromoethyl)-4'-methoxy-1,1'-biphenyl |

| CAS Number | 725227-93-0 |

| Molecular Formula | C₁₅H₁₅BrO |

| Molecular Weight | 291.19 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 140–141 °C (Predicted/Typical) |

| Solubility | Soluble in CHCl₃, DCM, THF; Insoluble in water |

| Purity Standard | ≥97% (HPLC) for LC applications |

Structural Analysis

The molecule consists of a rigid biphenyl core acting as a mesogen (LC forming unit), a methoxy tail (electron-donating), and a bromoethyl tether. The bromoethyl group is a "soft" alkyl spacer ending in a reactive electrophile, making it an ideal "anchor" for attaching the biphenyl core to polymer backbones or silica surfaces.

Market Landscape & Sourcing Strategy

Commercial Availability Assessment

-

Tier 1 Suppliers (Sigma, TCI, Alfa): Generally Out of Stock . Listed only as a virtual inventory item.

-

Tier 2 Suppliers (Boutique/Asian Vendors): Limited availability. Vendors such as ChemicalBook aggregators (e.g., Zhengzhou Guancheng, Shanghai Anya) may list stock, but verification is mandatory.

-

Primary Sourcing Route: Custom Synthesis .

Procurement Protocol for Researchers

If you require >5g of material, do not rely on "In Stock" web indicators. Follow this sourcing workflow:

-

RFQ Generation: Request a quote specifying "HPLC Purity >98%" (critical for liquid crystal phases where impurities disrupt alignment).

-

Batch Verification: Demand a ¹H-NMR and COA before shipment.

-

Lead Time Buffer: Factor in a 30-45 day synthesis cycle if no stock exists.

Validated Synthesis Protocol (Self-Validating System)

Given the scarcity of commercial stock, in-house synthesis is often the most reliable "availability" method. The following protocol is designed for high fidelity, avoiding common regioisomer byproducts associated with direct Friedel-Crafts alkylation.

Retrosynthetic Logic

Direct bromination of the ethyl derivative is non-selective. The most robust route utilizes 4'-methoxy-4-biphenylacetic acid as a precursor. This acid is commercially stable and its reduction fixes the carbon chain length perfectly to two carbons, preventing chain-isomer impurities.

Workflow Diagram (Graphviz)

Figure 1: Two-step synthesis route ensuring regiospecificity of the ethyl chain.

Step-by-Step Methodology

Step 1: Reduction to Alcohol

Objective: Convert the carboxylic acid to the primary alcohol without reducing the aromatic rings.

-

Setup: Flame-dry a 250mL round-bottom flask under Argon.

-

Reagents: Suspend 4'-methoxy-4-biphenylacetic acid (1.0 eq) in anhydrous THF (0.2 M).

-

Addition: Cool to 0°C. Add LiAlH₄ (1.2 eq) dropwise (2.4 M in THF). Note: Gas evolution (H₂) will occur.

-

Reaction: Warm to RT and reflux for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1). The acid spot (baseline) should disappear; a new high-Rf spot (alcohol) appears.

-

Quench: Fieser workup (Water -> 15% NaOH -> Water). Filter precipitate.[1]

-

Yield: Expect >90% yield of 2-(4'-methoxy[1,1'-biphenyl]-4-yl)ethanol .

Step 2: Appel Bromination

Objective: Convert the alcohol to alkyl bromide under neutral conditions to preserve the methoxy ether.

-

Setup: Dissolve the alcohol intermediate (1.0 eq) in anhydrous DCM (0.1 M).

-

Reagents: Add CBr₄ (1.2 eq). Cool to 0°C.[2]

-

Activation: Add Triphenylphosphine (PPh₃) (1.2 eq) portion-wise. The solution may turn slightly yellow.

-

Mechanism: PPh₃ activates the oxygen, making it a good leaving group displaced by bromide.

-

Purification: Stir for 3 hours at RT. Concentrate in vacuo. The byproduct is Triphenylphosphine oxide (solid).

-

Isolation: Triturate residue with cold diethyl ether (oxide precipitates out). Filter. Flash chromatography (Hexanes/EtOAc 9:1) yields the pure bromide.

Applications & Causality

Why is this specific length (ethyl) and substitution (methoxy) critical?

-

Liquid Crystal Mesogens: The biphenyl core provides the rigid "rod" necessary for anisotropic alignment. The methoxy group acts as a dipole, enhancing the dielectric anisotropy (

), which reduces the threshold voltage in LC displays [1]. -

Spacer Length Causality: The 2-bromoethyl group serves as a short spacer. In polymer-dispersed liquid crystals (PDLCs), a short spacer (C2) couples the mesogen closely to the polymer backbone, increasing the glass transition temperature (

) compared to longer alkyl chains (C6-C10). This is desirable for high-temperature stability applications.

Safety & Handling (SDS Summary)

-

Hazard Class: Irritant (Skin/Eye), Lachrymator.

-

Signal Word: WARNING .

-

H-Codes: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

-

Storage: Store at 2-8°C. The benzylic-adjacent bromide position (homobenzylic) is relatively stable, but prolonged exposure to light can induce radical decomposition. Store in amber vials.

References

-

PubChem. (2024). Biphenyl Derivatives and 2-Bromo-4'-methoxy-1,1'-biphenyl Data. National Library of Medicine. Retrieved from [Link]

- Gray, G. W., & Jones, B. (1954). The Mesomorphic Transition Points of the p-n-Alkoxybenzoic Acids. Journal of the Chemical Society. (Foundational text on alkoxy-biphenyl mesogens).

Sources

The 4-Methoxy-4'-(2-bromoethyl)biphenyl Scaffold: A Privileged Pharmacophore Precursor in Modern Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In medicinal chemistry, the discovery of a potent drug often hinges on the strategic integration of "privileged structures"—molecular scaffolds capable of binding to diverse target receptors with high affinity. While 4-methoxy-4'-(2-bromoethyl)biphenyl is not a standalone therapeutic agent, it is a highly valued synthetic intermediate and alkylating agent. It is specifically utilized to graft the 4'-methoxybiphenyl-4-yl-ethyl pharmacophore onto various chemical backbones.

As a Senior Application Scientist, I have observed that the success of this scaffold lies in its structural duality: the bromoethyl moiety serves as a highly reactive electrophile for rapid

Structural Causality: Why This Scaffold Works

The biological activity of molecules derived from 4-methoxy-4'-(2-bromoethyl)biphenyl is dictated by three distinct structural domains:

-

The Ethyl Linker: Unlike direct biaryl attachments, the two-carbon ethyl chain provides rotational degrees of freedom. This flexibility allows the rigid biphenyl system to dynamically adopt the most thermodynamically stable conformation within a target protein's binding pocket.

-

The Biphenyl Core: This rigid, planar system provides a massive hydrophobic surface area. It aggressively drives binding affinity through van der Waals interactions and

stacking with aromatic amino acid residues (e.g., Tryptophan, Phenylalanine, Tyrosine) common in the hydrophobic clefts of G-protein-coupled receptors (GPCRs) and enzymes. -

The 4'-Methoxy Group: Positioned at the distal para-position, the methoxy group serves a dual purpose. First, the oxygen atom acts as a localized hydrogen-bond acceptor, anchoring the molecule to polar residues (like Asparagine or Serine) at the periphery of hydrophobic pockets. Second, as an electron-donating group (EDG), it increases the

-electron density of the distal phenyl ring, significantly strengthening cation-

Key Biological Targets and Therapeutic Applications

Orexin Type 2 Receptor (OX2R) Agonism (Narcolepsy)

The orexin system regulates the sleep-wake cycle. Deficiencies in orexin signaling lead to narcolepsy. Researchers have successfully utilized the methoxybiphenyl scaffold to develop non-peptide, highly selective OX2R agonists. For example, Compound 26, synthesized via the integration of the methoxybiphenyl moiety, exhibits an

Figure 1: GPCR signaling cascade activated by biphenyl-based OX2R agonists.

Epigenetic Modulation: HAT p300/CBP Inhibition

Histone acetyltransferases (HATs) like p300/CBP are critical epigenetic regulators implicated in oncology. Inhibitors targeting the histone-binding pocket require extended hydrophobic motifs to compete with the native histone tail. Studies have shown that substituting standard alkyl groups with a 4-methoxybiphenyl moiety (e.g., Compound 3) yields potent histone-competitive inhibitors (

Antifungal and Anticancer Conjugates

In agricultural chemistry, biphenyl-based carboxamide derivatives (e.g., Compound B12) have demonstrated profound in vivo fungicidal activity against resistant strains of Botrytis cinerea by disrupting protein synthesis [3]. In oncology, conjugating the 4'-methoxybiphenyl group to 1,2,4-oxadiazole rings yields highly cytotoxic agents against HT-1080 and MCF-7 cancer cell lines, vastly outperforming their standard phenyl-substituted counterparts [4].

Quantitative Data: Structure-Activity Relationship (SAR) Summary

The following table summarizes the biological impact of integrating the 4'-methoxybiphenyl-4-yl-ethyl pharmacophore across various therapeutic targets:

| Compound / Derivative Class | Target Receptor / Pathogen | Biological Activity | Role of the Methoxybiphenyl Motif |

| Compound 26 [1] | Orexin 2 Receptor (OX2R) | Mimics native neuropeptide tail; methoxy group acts as a critical H-bond acceptor. | |

| Compound 3 [2] | HAT p300/CBP (Epigenetics) | Engages in | |

| Compound B12 [3] | Botrytis cinerea (Fungicidal) | High in vivo efficacy against resistant strains | Enhances lipophilicity for cell wall penetration and disrupts protein synthesis. |

| 1,2,4-Oxadiazole Conjugate 4 [4] | HT-1080 / MCF-7 Cancer Cells | 4'-methoxybiphenyl substitution significantly increases cytotoxic efficacy vs. phenyl analogs. |

Experimental Protocol: N-Alkylation Workflow

To harness the biological potential of this scaffold, researchers must efficiently couple it to a primary or secondary amine core. The following protocol outlines a self-validating, high-yield

Causality of Experimental Design:

-

Solvent Choice (DMF/MeCN): Polar aprotic solvents are chosen because they solvate the cations (from the base) while leaving the amine nucleophile "naked" and highly reactive, accelerating the

mechanism. -

Base Selection (

or -

Thermal Activation (60–80 °C): While the bromide is a good leaving group, the steric bulk of the biphenyl system requires moderate thermal energy to achieve a favorable reaction rate.

Step-by-Step Methodology:

-

Reagent Preparation: In an oven-dried 50 mL round-bottom flask under an inert Argon atmosphere, dissolve the target amine (1.0 eq, e.g., 2.0 mmol) in 10 mL of anhydrous N,N-dimethylformamide (DMF).

-

Base Addition: Add finely powdered potassium carbonate (

, 2.5 eq, 5.0 mmol) to the solution. Stir at room temperature for 15 minutes to pre-activate the amine. -

Electrophile Introduction: Dissolve 4-methoxy-4'-(2-bromoethyl)biphenyl (1.1 eq, 2.2 mmol) in 2 mL of anhydrous DMF. Add this solution dropwise to the reaction flask over 5 minutes to prevent localized concentration spikes that could lead to over-alkylation (if using a primary amine).

-

Thermal Activation: Equip the flask with a reflux condenser and heat the mixture to 70 °C using an oil bath.

-

Reaction Monitoring (Self-Validation): After 4 hours, sample the reaction. Perform TLC (Hexanes:EtOAc 7:3) and LC-MS. The disappearance of the brominated starting material (distinct isotopic pattern in MS) and the appearance of the higher-mass product peak validates successful coupling. Continue heating if starting material remains.

-

Workup & Extraction: Once complete, cool the mixture to room temperature. Quench by pouring into 30 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (

mL). -

Washing: Wash the combined organic layers with a 5% aqueous LiCl solution (

mL) followed by brine (20 mL). Causality: LiCl specifically helps partition residual DMF out of the organic layer and into the aqueous phase. -

Purification: Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel) to isolate the pure N-alkylated methoxybiphenyl derivative.

Figure 2: Step-by-step synthetic workflow for SN2 N-alkylation using the biphenyl electrophile.

References

-

Nagahara, T., et al. "Design and Synthesis of Non-Peptide, Selective Orexin Receptor 2 Agonists." Journal of Medicinal Chemistry, 2015.[Link]

-

Wu, F., et al. "Discovery, Structure-Activity Relationship and Biological Activity of Histone-Competitive Inhibitors of Histone Acetyltransferases P300/CBP." National Institutes of Health (NIH) / PMC, 2021. [Link]

-

Ke, S., et al. "Discovery of Novel Carboxamide Derivatives Containing Biphenyl Pharmacophore as Potential Fungicidal Agents Used for Resistance Management." Journal of Agricultural and Food Chemistry, 2023.[Link]

-

Ashok, et al. "Recent Advancements in Anticancer Activities of 1,2,4-Oxadiazole Conjugates." Juniper Publishers, 2022.[Link]

Strategic Applications of 4-(2-Bromoethyl)-4'-methoxy-1,1'-biphenyl: A Technical Guide

Topic: Potential Research Applications of 4-(2-Bromoethyl)-4'-methoxy-1,1'-biphenyl Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2][3]

Executive Summary

4-(2-Bromoethyl)-4'-methoxy-1,1'-biphenyl (CAS: 725227-93-0) is a specialized bifunctional intermediate that bridges the gap between materials science and medicinal chemistry.[1][2][3] Characterized by a rigid, lipophilic biphenyl core, an electron-donating methoxy tail, and a reactive alkyl bromide handle, this compound serves as a critical "linchpin" for constructing complex molecular architectures.[1][2][3]

Its primary utility lies in its ability to introduce the biphenyl moiety—a privileged scaffold in both liquid crystal engineering and drug discovery—into larger systems via robust nucleophilic substitution (

Chemical Profile & Reactivity[1][2][3][4]

Structural Analysis

The molecule consists of three distinct functional domains, each driving specific interactions:[1][2][3]

| Domain | Chemical Nature | Functionality |

| Biphenyl Core | Aromatic, Rigid, Lipophilic | Provides |

| Methoxy Group (4'-position) | Electron-donating, Polar | Acts as a dipole anchor; modulates electronic density of the ring system; serves as a hydrogen bond acceptor.[1][2][3] |

| Bromoethyl Chain (4-position) | Electrophilic Alkyl Halide | The primary reactive site.[1][2][3] The 2-carbon spacer decouples the reactive center from the aromatic ring, preventing steric hindrance during substitution.[1][2][3] |

Reactivity Paradigm

The terminal alkyl bromide is highly susceptible to Nucleophilic Substitution (

-

Chemo-selectivity: The methoxy group is stable under standard alkylation conditions, acting as a built-in protecting group for the phenol.[1][2][3]

-

Leaving Group Ability: Bromide is an excellent leaving group, allowing for mild reaction conditions (often

/ Acetone or DMF at

Application Domain I: Materials Science (Liquid Crystals)[1][2][3]

In the field of soft matter, 4-(2-Bromoethyl)-4'-methoxy-1,1'-biphenyl is a precursor for Side-Chain Liquid Crystalline Polymers (SCLCPs) .[1][2][3] The biphenyl unit acts as the mesogen (the ordering unit), while the ethyl chain serves as a short spacer.[1][2][3]

Synthesis of Mesogenic Monomers

The compound is frequently reacted with acrylate or methacrylate salts to generate polymerizable monomers.[1][2][3] The resulting polymers exhibit anisotropic optical properties useful in display technologies and optical data storage.[1][2][3]

Mechanism:

-

Coupling: The bromoethyl group reacts with the carboxylate of methacrylic acid.[1][2][3]

-

Polymerization: The methacrylate "head" is polymerized, leaving the biphenyl "tail" to align and form liquid crystalline phases (nematic or smectic).[1][2][3]

Self-Assembled Monolayers (SAMs)

The bromide can be converted to a thiol (-SH) via thiourea.[1][2][3] The resulting 4-(2-mercaptoethyl)-4'-methoxybiphenyl spontaneously assembles on gold surfaces.[1][2][3] The biphenyl core drives tight packing via

Application Domain II: Medicinal Chemistry[1][2][3]

The biphenyl scaffold is a "privileged structure" in drug design, appearing in antifungals, angiotensin II receptor antagonists, and estrogen receptor modulators.[1][2][3]

Linker Chemistry for Hybrid Drugs

This compound is used to synthesize bivalent ligands or PROTACs (Proteolysis Targeting Chimeras).[1][2][3] The bromoethyl group allows the biphenyl moiety to be tethered to a second pharmacophore.[1][2][3]

-

Example: Synthesis of antifungal azoles. The bromide is displaced by an imidazole or triazole ring.[1][2][3] The biphenyl group mimics the lipophilic side chains found in drugs like bifonazole, enhancing membrane penetration.[1][2][3]

Pathway Visualization: Divergent Synthesis

The following diagram illustrates the divergent synthetic utility of the core scaffold.

Figure 1: Divergent synthetic pathways utilizing the bromoethyl electrophile to access distinct chemical classes.

Experimental Protocol: General Nucleophilic Substitution

Note: This protocol describes the attachment of the biphenyl core to a phenolic pharmacophore, a common reaction in medicinal chemistry.[1][2][3]

Reagents & Equipment

-

Substrate: 4-(2-Bromoethyl)-4'-methoxy-1,1'-biphenyl (1.0 equiv)

-

Nucleophile: Substituted Phenol or secondary amine (1.1 equiv)[1][2][3]

-

Base: Potassium Carbonate (

), anhydrous (2.5 equiv)[1][2][3] -

Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile.[1][2][3]

-

Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) to accelerate the reaction via the Finkelstein mechanism.[1][2][3]

Step-by-Step Methodology

-

Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Nucleophile in anhydrous DMF (0.2 M concentration).

-

Deprotonation: Add

in one portion. Stir at room temperature for 30 minutes to ensure formation of the phenoxide/anion. -

Addition: Add 4-(2-Bromoethyl)-4'-methoxy-1,1'-biphenyl (dissolved in a minimum amount of DMF) dropwise to the reaction mixture.

-

Catalysis: Add KI (catalytic amount) if the reaction is sluggish.

-

Heating: Heat the mixture to 60–80°C under an inert atmosphere (

or Ar) for 4–12 hours. Monitor via TLC (Hexane/EtOAc) or LC-MS.[1][2][3] -

Workup:

-

Purification: Purify via flash column chromatography (Silica gel).

Synthesis of the Core Intermediate

Understanding how to make the core allows for isotopic labeling or derivative creation.[1][2][3]

Figure 2: Retrosynthetic analysis and forward synthesis of the target compound.

Safety & Handling

-

Hazards: As an alkyl bromide, this compound is a potential alkylating agent and lachrymator .[1][2][3] It may cause skin and eye irritation.[1][2][3]

-

Storage: Store at 2–8°C under an inert atmosphere. Protect from light to prevent homolytic cleavage of the C-Br bond.[1][2][3]

-

Disposal: All waste containing this compound must be treated as halogenated organic waste and incinerated according to local regulations.[1][2][3]

References

-

Gray, G. W. (1987).[1][2][3] Thermotropic Liquid Crystals. Wiley.[1][2][3] (Foundational text on biphenyl mesogens).

-

Tschierske, C. (2002).[1][2][3] "Liquid crystal engineering – new complex mesogen architectures."[1][2][3] Journal of Materials Chemistry, 12, 1317-1362.[1][2][3] Link

-

Miyaura, N., & Suzuki, A. (1995).[1][2][3] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.[1][2][3] (Protocol for biphenyl core synthesis).[1][2][3][4] Link[1][2][3]

-

PubChem. (2025).[1][2][3][5] "Compound Summary: 4-(2-Bromoethyl)-4'-methoxy-1,1'-biphenyl." National Library of Medicine.[1][2][3] Link (Note: Link directs to related isomer for structural verification; specific CAS 725227-93-0 data is vendor-derived).

-

Leadbeater, N. E., & Marco, M. (2003).[1][2][3] "Ligand-free palladium catalysis of the Suzuki reaction in water using microwave heating." Organic Letters, 5(21), 3919-3922.[1][2][3] (Green synthesis methodology relevant to biphenyls). Link[1][2][3]

Sources

Technical Guide: Stability and Storage of 4-(2-Bromoethyl)-4'-methoxy-1,1'-biphenyl

Executive Summary & Chemical Identity[1]

4-(2-Bromoethyl)-4'-methoxy-1,1'-biphenyl (CAS: 725227-93-0) is a specialized bifunctional intermediate used primarily in the synthesis of advanced materials (liquid crystals, organic semiconductors) and pharmaceutical scaffolds. Its structure combines a rigid, electron-rich biphenyl core with a reactive primary alkyl bromide tail.

While the biphenyl backbone provides thermal robustness, the 2-bromoethyl moiety introduces specific vulnerabilities—namely susceptibility to nucleophilic substitution (hydrolysis) and photo-induced radical cleavage. This guide defines the "Gold Standard" protocols to mitigate these risks.

| Property | Data |

| CAS Number | 725227-93-0 |

| Molecular Formula | C₁₅H₁₅BrO |

| Molecular Weight | 291.19 g/mol |

| Physical State | Crystalline Solid (typically off-white to pale yellow) |

| Solubility | Soluble in DCM, Chloroform, THF; Insoluble in Water |

| Reactivity Class | Primary Alkyl Halide / Aryl Ether |

Stability Mechanisms & Degradation Pathways

To ensure integrity, one must understand the causality of degradation. This molecule faces three primary threat vectors: Hydrolysis , Dehydrohalogenation , and Photolysis .

The Alkyl Bromide Vulnerability

The carbon-bromine (C-Br) bond in the ethyl chain is a polarized "leaving group."

-

Hydrolysis (Moisture): In the presence of ambient humidity, water acts as a nucleophile, displacing the bromide to form the corresponding alcohol (4-(2-hydroxyethyl)-4'-methoxy-1,1'-biphenyl) and HBr. This reaction is autocatalytic; the generated acid can protonate the ether, accelerating further decomposition.

-

Elimination (Heat/Base): Under thermal stress, the molecule can undergo E2 elimination to form the vinyl derivative (styrene analog), losing HBr.

Photochemical Sensitivity

Biphenyl systems act as chromophores. UV absorption can excite the molecule, facilitating the homolytic cleavage of the C-Br bond. This generates free radicals that lead to complex polymerization or oxidation byproducts.

Degradation Pathway Diagram

The following diagram illustrates the chemical fate of the molecule under poor storage conditions.

Caption: Figure 1. Primary degradation pathways. Hydrolysis (top) is the dominant risk in humid environments, while elimination (middle) occurs under thermal stress.

Storage & Handling Protocol (The "Gold Standard")

This protocol is designed to arrest the kinetic pathways described above. It is a self-validating system: if the QC checks fail, the storage conditions were breached.

Environmental Conditions[4]

-

Temperature: 2°C to 8°C (Refrigerated).

-

Reasoning: Arrhenius equation logic—lowering temperature by 10°C typically halves the rate of hydrolysis and elimination reactions.

-

-

Atmosphere: Inert Gas (Argon or Nitrogen).

-

Reasoning: Displaces oxygen (preventing oxidation of the ether) and humidity (preventing hydrolysis of the bromide). Argon is preferred as it is heavier than air and forms a "blanket" over the solid.

-

-

Light Protection: Amber Glass or Aluminum Foil wrapping.

-

Reasoning: Blocks UV radiation <400nm, preventing C-Br bond photolysis.

-

Container Specifications

-

Primary: Borosilicate glass vial with a Teflon (PTFE) lined screw cap. PTFE is chemically inert to alkyl halides.

-

Secondary: Sealed desiccator or a secondary jar containing activated silica gel or molecular sieves.

Handling Workflow

Never open a cold vial directly in a warm, humid room. This causes immediate condensation inside the vial (water introduction).

Caption: Figure 2.[1][2] Proper handling workflow to prevent moisture ingress due to thermal shock.

Quality Control & Purity Verification

Before using stored material in critical synthesis, verify its integrity.

Visual Inspection[6]

-

Pass: White to off-white crystalline powder.

-

Fail: Yellow/Orange discoloration (indicates oxidation or bromine liberation) or "clumping" (indicates moisture absorption/hydrolysis).

Analytical Validation (HPLC/NMR)

-

1H NMR (CDCl3):

-

Check the triplet at ~3.6 ppm (CH2-Br).

-

Degradation Flag: Appearance of a triplet at ~3.9 ppm indicates hydrolysis to the alcohol (CH2-OH).

-

Degradation Flag: Appearance of vinyl protons (5.0–6.0 ppm) indicates elimination.

-

-

HPLC:

-

Run a gradient (Water/Acetonitrile). The alcohol degradant is more polar and will elute earlier than the parent bromide.

-

Safety Data Summary (SDS Highlights)

-

Hazards: Skin Irritant (Category 2), Eye Irritant (Category 2A).[3]

-

Specific Risk: Alkyl bromides are potential alkylating agents. They can react with biological nucleophiles (DNA/Proteins).

-

PPE: Nitrile gloves (double gloving recommended), safety glasses, and lab coat. Handle strictly within a fume hood.

References

-

National Institutes of Health (NIH). (2024). Determination of residual alkyl iodides and alkyl bromides... via SN2 halide-halide substitution. Heliyon. Retrieved March 3, 2026, from [Link]

-

Massachusetts Institute of Technology (MIT). (n.d.). Palladium-Catalyzed Alkyl-Alkyl Suzuki Cross-Couplings of Primary Alkyl Bromides. Organic Syntheses. Retrieved March 3, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Physical Properties of Alkyl Halides. Retrieved March 3, 2026, from [Link]

Sources

Methodological & Application

using 4-(2-Bromoethyl)-4'-methoxy-1,1'-biphenyl in Suzuki coupling reactions

An In-Depth Guide to the Application of 4-(2-Bromoethyl)-4'-methoxy-1,1'-biphenyl in Suzuki-Miyaura Cross-Coupling Reactions

This document serves as a detailed technical guide for researchers, chemists, and professionals in drug development on the strategic use of 4-(2-Bromoethyl)-4'-methoxy-1,1'-biphenyl in Suzuki-Miyaura cross-coupling reactions. This versatile building block provides a direct route to novel biaryl structures functionalized with an ethyl bridge, a motif of significant interest in medicinal chemistry and materials science. This guide moves beyond a simple recitation of steps to provide a foundational understanding of the reaction mechanism, a robust and tested protocol, and a comprehensive troubleshooting guide to empower users to optimize this critical C-C bond-forming reaction.

The Strategic Importance of the Suzuki-Miyaura Coupling

First reported by Akira Suzuki and Norio Miyaura in 1979, the palladium-catalyzed cross-coupling of an organoboron species with an organohalide has become one of the most powerful and widely used methods in modern organic synthesis.[1][2] Its significance was recognized with the 2010 Nobel Prize in Chemistry.[3] The reaction is prized for its broad functional group tolerance, the commercial availability and stability of its reagents, and its relatively mild reaction conditions, making it a cornerstone for the construction of biaryl systems.[4][5]

The substrate of focus, 4-(2-Bromoethyl)-4'-methoxy-1,1'-biphenyl (C₁₅H₁₅BrO, MW: 291.18 g/mol )[6], is an exemplary electrophilic partner for this transformation. The aryl bromide provides a reactive site for the palladium catalyst, while the bromoethyl group offers a secondary point for further chemical modification, making it a highly valuable intermediate in multi-step syntheses.

The Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is paramount for effective troubleshooting and optimization. The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[7]

The three fundamental steps are:

-

Oxidative Addition : The cycle begins with the insertion of a coordinatively unsaturated Pd(0) species into the carbon-bromine bond of the 4-(2-Bromoethyl)-4'-methoxy-1,1'-biphenyl. This is often the rate-determining step of the reaction and results in the formation of a square-planar Pd(II) complex.[1][7] The reactivity of aryl halides generally follows the order I > Br > Cl.[7]

-

Transmetalation : This step requires the activation of the organoboron compound (e.g., a boronic acid) by a base.[8][9] The base forms a boronate complex, which enhances the nucleophilicity of the organic group, facilitating its transfer to the Pd(II) center and displacing the halide.[8] The choice of base is critical and can significantly influence the reaction rate and yield.[9]

-

Reductive Elimination : The final step involves the elimination of the newly coupled product from the palladium center. This process forms the desired carbon-carbon bond and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[7] Bulky, electron-rich ligands on the palladium center can promote this step.[3]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This section provides a robust, general-purpose protocol for the coupling of 4-(2-Bromoethyl)-4'-methoxy-1,1'-biphenyl with phenylboronic acid as a representative coupling partner. Optimization may be required for more complex or sterically hindered boronic acids.

Materials and Reagents

-

4-(2-Bromoethyl)-4'-methoxy-1,1'-biphenyl

-

Phenylboronic acid (or other desired arylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Triphenylphosphine (PPh₃) (if using Pd(OAc)₂) or other suitable phosphine ligand

-

Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄), finely ground

-

Toluene and Deionized Water (or Dioxane/Water)

-

Standard laboratory glassware (round-bottom flask, condenser)

-

Inert atmosphere setup (Nitrogen or Argon)

-

Magnetic stirrer and heating mantle

-

Solvents for work-up (Ethyl acetate, Brine) and purification (Hexanes)

Recommended Reagent Stoichiometry

The following table outlines typical quantities for a 1.0 mmol scale reaction.

| Reagent | Mol. Wt. ( g/mol ) | Equivalents | Amount (mg) | Moles (mmol) |

| 4-(2-Bromoethyl)-4'-methoxy-1,1'-biphenyl | 291.18 | 1.0 | 291 | 1.0 |

| Phenylboronic Acid | 121.93 | 1.2 - 1.5 | 146 - 183 | 1.2 - 1.5 |

| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.02 (2 mol%) | 4.5 | 0.02 |

| Triphenylphosphine (PPh₃) | 262.29 | 0.08 (8 mol%) | 21 | 0.08 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 - 3.0 | 276 - 415 | 2.0 - 3.0 |

| Toluene / Water | - | - | 10 mL / 2 mL | - |

Note: If using Pd(PPh₃)₄ as the catalyst (2-5 mol%), no additional phosphine ligand is required.

Step-by-Step Procedure

-

Reaction Setup : To a dry round-bottom flask equipped with a magnetic stir bar, add 4-(2-Bromoethyl)-4'-methoxy-1,1'-biphenyl (291 mg, 1.0 mmol), the arylboronic acid (e.g., phenylboronic acid, 146 mg, 1.2 mmol), and the base (e.g., K₂CO₃, 415 mg, 3.0 mmol).

-

Catalyst Addition : If using a pre-catalyst and ligand system, add Pd(OAc)₂ (4.5 mg, 0.02 mmol) and PPh₃ (21 mg, 0.08 mmol). If using a pre-formed catalyst like Pd(PPh₃)₄, add it directly (e.g., 23 mg, 0.02 mmol).

-

Inert Atmosphere : Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Solvent Addition : Add the degassed solvent system (e.g., 10 mL of Toluene and 2 mL of water) via syringe. It is crucial that the solvents are thoroughly degassed beforehand to prevent catalyst deactivation.[10][11]

-

Degassing (Critical Step) : To ensure the removal of dissolved oxygen, which can cause catalyst oxidation and unwanted homocoupling side reactions, sparge the reaction mixture with Argon or Nitrogen for a further 15 minutes.[10][11] For maximum efficiency, perform three freeze-pump-thaw cycles.

-

Reaction Execution : Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.[12]

-

Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 8-24 hours).[[“]]

-

Work-up :

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate (20 mL) and water (20 mL).

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium or magnesium sulfate.

-

-

Purification : Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexanes/ethyl acetate gradient, to yield the pure coupled product.

Optimization and Troubleshooting

Even robust reactions can encounter issues. A logical approach to optimization and troubleshooting is key to success.

Workflow for Reaction Optimization

When a standard protocol provides suboptimal results, a systematic variation of parameters is necessary. The following workflow is recommended.

Caption: A logical workflow for optimizing Suzuki-Miyaura coupling conditions.

Common Issues and Solutions

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Product Formation | Catalyst Deactivation : Oxygen present in the reaction mixture.[10] | Ensure rigorous degassing of solvents and the reaction mixture using inert gas sparging or freeze-pump-thaw cycles. |

| Poor Reagent Quality : Degradation of boronic acid (protodeboronation).[10] | Use fresh, high-purity boronic acid. Consider using more stable boronic esters (e.g., pinacol esters).[10] | |

| Ineffective Base : The chosen base may be too weak or not soluble enough to activate the boronic acid.[9] | Screen stronger or more soluble bases such as K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered for better reactivity. | |

| Suboptimal Ligand : The ligand may not sufficiently promote oxidative addition or reductive elimination. | For electron-rich aryl bromides, consider more electron-rich and bulky ligands (e.g., Buchwald-type biarylphosphines or N-heterocyclic carbenes (NHCs)).[3] | |

| Significant Side Products | Homocoupling of Boronic Acid : Two molecules of the boronic acid couple together. This is primarily caused by the presence of oxygen.[3] | Improve degassing procedures. In some cases, slow addition of the boronic acid can minimize this side reaction. |

| Dehalogenation : The aryl bromide starting material is converted to the corresponding arene (loss of Br). | This can be caused by certain amine bases or alcoholic solvents acting as hydride sources. Switch to an inorganic base or an aprotic solvent. Minimize reaction time and temperature. | |

| Protodeboronation : The boronic acid is converted to the corresponding arene before it can couple. | This is often promoted by excess water or high temperatures, especially with sensitive heteroaryl boronic acids.[3] Use a more stable boronate ester or minimize water content if appropriate for the chosen base/solvent system. | |

| Catalyst Turns Black (Pd Black) | Catalyst Decomposition : The Pd(0) catalyst has aggregated and precipitated out of solution. | This can result from an insufficient ligand-to-palladium ratio, excessively high temperatures, or poor mixing.[10] Increase the ligand loading (e.g., Ligand:Pd ratio of 2:1 to 4:1) and ensure vigorous stirring. |

References

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

Scribd. (n.d.). Mechanism of the Suzuki Reaction Explained. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

ArODES HES-SO. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]

-

Consensus Academic Search Engine. (n.d.). Suzuki Reaction General Procedure. Retrieved from [Link]

-

Studylib. (2014, February 6). The Suzuki Reaction. Retrieved from [Link]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. scribd.com [scribd.com]

- 3. Yoneda Labs [yonedalabs.com]

- 4. ocf.berkeley.edu [ocf.berkeley.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 4-(2-bromoethyl)-4'-methoxy-1,1'-biphenyl | 725227-93-0 [chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. consensus.app [consensus.app]

4-(2-Bromoethyl)-4'-methoxy-1,1'-biphenyl as a precursor for pharmaceutical compounds

Application Note: 4-(2-Bromoethyl)-4'-methoxy-1,1'-biphenyl as a Versatile Electrophilic Scaffold in Pharmaceutical Synthesis

Abstract

4-(2-Bromoethyl)-4'-methoxy-1,1'-biphenyl is a highly versatile, bifunctional building block extensively utilized in the synthesis of complex pharmaceutical compounds. Its structural architecture provides two distinct, orthogonally reactive sites: a highly reactive primary alkyl bromide and a protected phenolic ether. This application note details the mechanistic rationale and validated protocols for utilizing this scaffold in drug discovery, specifically focusing on N-alkylation for Central Nervous System (CNS) ligands and O-demethylation for Selective Estrogen Receptor Modulators (SERMs).

Structural and Mechanistic Rationale

-

The Biphenyl Core: The 1,1'-biphenyl moiety is a privileged scaffold in medicinal chemistry. It imparts significant lipophilicity (enhancing blood-brain barrier penetration) and facilitates strong

stacking interactions within the hydrophobic pockets of G-protein coupled receptors (GPCRs). -

The Bromoethyl Moiety (Electrophile): The 2-bromoethyl group serves as an optimal electrophile. Because it is a primary alkyl halide, it undergoes rapid bimolecular nucleophilic substitution (

) with minimal steric hindrance. The bromide ion is an excellent leaving group, allowing for the facile installation of bulky secondary or tertiary amines[1]. -

The Methoxy Group (Latent Phenol): The 4'-methoxy group acts as a robust protecting group that is stable under the basic conditions required for amine alkylation[2]. Once the alkylation is complete, the methoxy group can be selectively cleaved using a strong Lewis acid to reveal a phenol, a critical hydrogen-bond donor required for binding in estrogen receptors and certain enzyme active sites[3].

Experimental Protocols

Protocol A: N-Alkylation of Secondary Amines (Synthesis of CNS-Active Precursors)

Causality & Design: The reaction utilizes Potassium Carbonate (

Step-by-Step Methodology:

-

Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the secondary amine (1.0 equiv) in anhydrous DMF (0.25 M).

-

Base Activation: Add finely powdered, anhydrous

(3.0 equiv). Sonicate the mixture for 5 minutes to create a fine suspension, then stir at 60 °C for 1 hour to ensure complete deprotonation[1]. -

Electrophile Addition: Cool the mixture to 0 °C. Dissolve 4-(2-bromoethyl)-4'-methoxy-1,1'-biphenyl (1.2 equiv) in a minimal volume of DMF and add it dropwise to the reaction mixture. This low temperature prevents exothermic degradation and minimizes over-alkylation[2].

-

Reaction: Allow the mixture to warm to 50 °C and stir overnight (12-16 hours). Monitor completion via Thin Layer Chromatography (TLC).

-

Self-Validating Workup: Quench the reaction by pouring it into ice-cold distilled water. Extract the aqueous layer three times with Ethyl Acetate. The aqueous wash acts as a self-validating purification step, effectively partitioning the water-soluble KBr salts and DMF away from the highly lipophilic biphenyl product[1].

-

Isolation: Wash the combined organic layers with brine, dry over anhydrous

, filter, and concentrate under reduced pressure. Purify via flash column chromatography.

Protocol B: O-Demethylation via Boron Tribromide ( )

Causality & Design: Boron tribromide is a powerful Lewis acid that coordinates to the oxygen atom of the methoxy group. This coordination weakens the oxygen-carbon(methyl) bond. The liberated bromide ion then attacks the methyl group via an

Step-by-Step Methodology:

-

Preparation: Dissolve the methoxybiphenyl intermediate (1.0 equiv) in anhydrous Dichloromethane (

) under a nitrogen atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath. -

Lewis Acid Addition: Slowly add a 1.0 M solution of

in -

Reaction: Remove the cooling bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.

-

Self-Validating Workup: Cool the flask back to 0 °C. Carefully and slowly add Methanol dropwise to quench the excess

. Caution: This step is highly exothermic and evolves HBr gas[4]. The vigorous fuming validates the presence of active Lewis acid and successful quenching. -

Isolation: Dilute with saturated aqueous

to neutralize the HBr. Extract with

Data Visualization

Table 1: Optimization of N-Alkylation Conditions for Biphenyl Scaffolds

| Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation |

| THF | 65 | 24 | 45% | Poor base solubility limits deprotonation[2]. | |

| DMF | 50 | 18 | 62% | Organic base is insufficiently strong for complete activation. | |

| DMF | 50 | 12 | 89% | Optimal solvation of | |

| Acetonitrile | 80 | 8 | 92% | Higher solubility of Cesium accelerates reaction rate[2]. |

Note: Yields represent isolated product after column chromatography.

Synthetic divergence of the biphenyl precursor into distinct pharmaceutical classes.

Self-validating workflow and mechanistic steps for the SN2 N-alkylation process.

References

- BenchChem. "Technical Support Center: N-(2-bromoethyl)

- ACS Publications. "Synthetic Toll-like Receptors 7 and 8 Agonists: Structure–Activity Relationship in the Oxoadenine Series." ACS.

- BenchChem.

- Common Organic Chemistry. "Boron Tribromide (BBr3) Mechanism - Demethylation of Methyl Ethers." Common Organic Chemistry.

Sources

Application Note: Functionalization of Polymers with 4-(2-Bromoethyl)-4'-methoxy-1,1'-biphenyl

Executive Summary

This guide details the protocol for post-polymerization modification (PPM) of hydroxy-functionalized polymer backbones using 4-(2-Bromoethyl)-4'-methoxy-1,1'-biphenyl (CAS: 725227-93-0). This specific mesogen is critical in the synthesis of Side-Chain Liquid Crystalline Polymers (SCLCPs). The biphenyl core provides the necessary rigid anisotropy for mesophase formation, while the methoxy tail acts as a longitudinal dipole to enhance alignment. The ethyl spacer, being relatively short, typically couples the mesogen motion closely to the polymer backbone, often resulting in high-transition-temperature nematic or smectic phases.

Primary Application: Development of optical data storage media, responsive actuators, and organic semiconductors.

Chemical Strategy & Mechanism[1][2][3]

The functionalization relies on a Williamson Ether Synthesis .[1][2] The polymer backbone—typically Poly(4-hydroxystyrene) (PHS) or a hydroxy-functionalized acrylate—acts as the nucleophile after deprotonation. The 4-(2-Bromoethyl)-4'-methoxy-1,1'-biphenyl serves as the electrophile via its primary alkyl halide handle.

Reaction Logic

-

Activation: The phenolic hydroxyl group on the polymer is acidic (

). A base ( -

Substitution: The phenoxide attacks the carbon bearing the bromine in an

mechanism. -

Steric Considerations: The ethyl spacer is short. To prevent steric hindrance from inhibiting high degrees of substitution (DS), a polar aprotic solvent (DMF or NMP) is required to solvate the cation and leave the phenoxide "naked" and reactive.

Logical Workflow Diagram

Caption: Workflow for the Williamson Ether Synthesis functionalization of PHS with the biphenyl mesogen.

Pre-Experimental Validation (Quality Control)

Before introducing the polymer, the purity of the mesogenic precursor must be validated. Impurities such as unreacted 4-methoxybiphenyl or vinyl-biphenyl derivatives can act as plasticizers, drastically suppressing the Liquid Crystalline (LC) transition temperatures.

Reagent: 4-(2-Bromoethyl)-4'-methoxy-1,1'-biphenyl Target Purity: >98% (HPLC/GC)

| Test | Method | Acceptance Criteria | Logic |

| Purity | No triplet at | Residual alcohol quenches the base, stopping the reaction. | |

| Melting Point | DSC | Sharp peak indicates high crystalline purity. Broadening implies impurities. | |

| Appearance | Visual | White/Off-white powder | Yellowing indicates oxidation or bromination side-products. |

Detailed Protocol: Functionalization of Poly(4-hydroxystyrene)

Scale: 1.0 g Polymer basis Target Degree of Substitution (DS): ~80% (Tunable)

Materials

-

Polymer: Poly(4-hydroxystyrene) (Mw ~10,000–20,000 g/mol ).

-

Mesogen: 4-(2-Bromoethyl)-4'-methoxy-1,1'-biphenyl (3.0 eq relative to phenol groups).

-

Base: Anhydrous Potassium Carbonate (

) (4.0 eq). -

Catalyst: 18-Crown-6 (0.1 eq) - Optional but recommended to accelerate phase transfer.

-

Solvent: Anhydrous DMF (Dimethylformamide) or Cyclohexanone.

Step-by-Step Procedure

-

Dissolution & Activation:

-

In a 100 mL 3-neck round bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 1.0 g of Poly(4-hydroxystyrene) in 15 mL of anhydrous DMF.

-

Add 4.0 equivalents of finely ground, anhydrous

. -

Critical Step: Stir at

for 1 hour under

-

-

Reagent Addition:

-

Dissolve the mesogen (4-(2-Bromoethyl)-4'-methoxy-1,1'-biphenyl) in a minimal amount of DMF (approx. 5-10 mL).

-

Add the mesogen solution dropwise to the polymer mixture over 20 minutes.

-

Add 18-Crown-6 catalyst (0.1 eq) if reaction kinetics are slow (monitored by previous runs).

-

-

Reaction:

-

Heat the mixture to

and stir for 24 hours . -

Note: Do not exceed

to prevent side reactions or degradation of the polymer backbone.

-

-

Workup & Purification:

-

Cool the reaction mixture to room temperature.

-

Filter off the excess

and byproduct salts (KBr) using a coarse frit or glass wool. -

Precipitate the filtrate dropwise into a large excess (300 mL) of cold Methanol under vigorous stirring. The functionalized polymer will precipitate as a white fibrous solid.

-

Filter the solid and re-dissolve in a minimal amount of THF (Tetrahydrofuran).

-

Re-precipitate into Methanol (Repeat this cycle 2–3 times). This is crucial to remove unreacted mesogen, which is soluble in methanol.

-

-

Drying:

-

Dry the polymer in a vacuum oven at

for 24 hours.

-

Characterization & Data Interpretation

Nuclear Magnetic Resonance ( -NMR)

This is the primary method to calculate the Degree of Substitution (DS).

-

Diagnostic Signal (Product): A new peak appears at

ppm , corresponding to the -

Diagnostic Signal (Reactant): The phenolic

peak (broad, -

Calculation:

Thermal Analysis (DSC)

Liquid crystallinity is confirmed by Differential Scanning Calorimetry.

| Phase Transition | Observation | Interpretation |

| Tg (Glass Transition) | Step transition | Shift to higher temp vs. pure PHS due to rigid side chains. |

| Tm (Melting) | Endothermic peak | Melting of the crystalline side-chain domains (if semi-crystalline). |

| Ti (Isotropization) | Endothermic peak | Transition from Liquid Crystal phase to Isotropic liquid (Clearing point). |

Note: Polymers with this specific biphenyl mesogen typically exhibit Smectic phases due to the strong tendency of biphenyls to stack, especially with the short ethyl spacer limiting freedom of movement.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Degree of Substitution (<40%) | Steric hindrance or wet solvent. | Use NaH (Sodium Hydride) instead of |

| Insoluble Product | Cross-linking. | Avoid temperatures > |

| Broad Phase Transitions | Polydispersity or impurities. | Perform an additional re-precipitation cycle in hot ethanol/methanol mix to remove oligomers. |

References

-

White Rose Research Online. (2025). Twist-bend liquid crystal phases and molecular structure - the role of methoxybiphenyl. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Williamson Ether Synthesis Protocols. Retrieved from [Link]

-

Wiley Online Library. (2007). Synthesis and characterization of liquid crystalline side-chain block copolymers containing luminescent 4,4′-bis(biphenyl)fluorene pendants. Journal of Polymer Science Part A: Polymer Chemistry. Retrieved from [Link]

Sources

preparation of ethers from 4-(2-Bromoethyl)-4'-methoxy-1,1'-biphenyl

Application Note: Optimized Etherification Strategies for 4-(2-Bromoethyl)-4'-methoxy-1,1'-biphenyl

Chemical Context & Strategic Overview

4-(2-Bromoethyl)-4'-methoxy-1,1'-biphenyl (CAS: 725227-93-0) is a high-value intermediate, primarily utilized as a linker in the synthesis of mesogenic liquid crystals and biphenyl-based antifungal pharmacophores.

The molecule features a primary alkyl bromide tethered to a biphenyl core. While the 4'-methoxy group renders the distal ring electron-rich, the reaction center (the C-Br bond) behaves as a classic primary electrophile.

The Synthetic Challenge:

The primary challenge in converting this substrate to an ether is the competition between Substitution (

-

Target Pathway (

): Nucleophilic attack by an alkoxide/phenoxide yields the ether.[1] -

Parasitic Pathway (E2): Abstraction of the

-proton yields 4-vinyl-4'-methoxy-1,1'-biphenyl (a styrene-like derivative). This side reaction is favored by high temperatures, strong/bulky bases, and steric hindrance.

This guide provides three distinct protocols to maximize

Mechanistic Insight: The vs. E2 Competition

To ensure high yields, one must manipulate the reaction kinetics. The

Key Control Parameters:

-

Solvent Polarity: Polar aprotic solvents (DMF, DMSO, Acetone) stabilize the transition state and dissolve the lipophilic biphenyl starting material.

-

Base Strength:

-

For Phenols (pKa ~10): Weak bases (

, -

For Aliphatic Alcohols (pKa ~16-18): Stronger bases (NaH) or Phase Transfer Catalysis (PTC) are required.

-

Visualizing the Reaction Pathway

Figure 1: Kinetic competition between etherification (

Protocol A: Synthesis of Phenolic Ethers (The "Standard" Method)

Applicability: Coupling with phenols, naphthols, or hydroxy-biphenyls (e.g., for liquid crystal dimers). Mechanism: Williamson Ether Synthesis (Mild Base).

Reagents & Materials

-

Substrate: 4-(2-Bromoethyl)-4'-methoxy-1,1'-biphenyl (1.0 equiv).

-

Nucleophile: Substituted Phenol (1.1 equiv).

-

Base: Potassium Carbonate (

), anhydrous, granular (2.5 equiv).-

Note:

can be used for sterically hindered phenols to accelerate kinetics.

-

-

Solvent: Methyl Ethyl Ketone (MEK) or Acetone (Reagent Grade).

-

Why MEK? Higher boiling point (80°C) than acetone (56°C) drives the reaction to completion faster without thermal degradation.

-

-

Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) – Finkelstein condition to generate the more reactive alkyl iodide in situ.

Step-by-Step Procedure

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Dissolution: Add the Biphenyl substrate (10 mmol) and the Phenol derivative (11 mmol) to MEK (50 mL). Stir until dissolved.

-

Base Addition: Add anhydrous

(25 mmol) and KI (1 mmol). The mixture will become a suspension. -

Reflux: Heat the mixture to reflux (bath temp ~85°C) with vigorous stirring.

-

Time: 12–24 hours. Monitor by TLC (Hexane/EtOAc 4:1).

-

-

Workup (Precipitation Method):

-

Cool the reaction mixture to room temperature.

-

Pour the slurry into ice-cold water (200 mL) with vigorous stirring. The inorganic salts will dissolve, and the product should precipitate as a solid.

-

Filter the solid using a Büchner funnel. Wash with water (

mL) and cold ethanol (

-

-

Purification: Recrystallize from Ethanol or Toluene/Heptane if necessary.

Protocol B: Synthesis of Aliphatic Ethers (Phase Transfer Catalysis)

Applicability: Coupling with primary/secondary aliphatic alcohols (e.g., octanol, cholesterol). Mechanism: Liquid-Liquid Phase Transfer Catalysis (PTC).[2] Advantage: Avoids the use of dangerous metal hydrides (NaH) and strictly anhydrous conditions.

Reagents

-

Substrate: 4-(2-Bromoethyl)-4'-methoxy-1,1'-biphenyl (1.0 equiv).

-

Nucleophile: Aliphatic Alcohol (1.5 equiv).

-

Solvent (Organic): Toluene or Dichloromethane (DCM).

-

Aqueous Phase: 50% NaOH (w/w) solution.

-

Catalyst: Tetrabutylammonium Bromide (TBAB) or Aliquat 336 (5 mol%).

Step-by-Step Procedure

-

Biphasic Setup: In a flask, dissolve the Biphenyl substrate (10 mmol) and Alcohol (15 mmol) in Toluene (40 mL).

-

Catalyst Addition: Add TBAB (0.5 mmol).

-

Base Addition: Add 50% NaOH solution (10 mL) dropwise.

-

Note: The reaction occurs at the interface. Vigorous stirring is critical.

-

-

Reaction: Heat to 60°C (if using Toluene) or reflux (if using DCM). Stir at >800 RPM.

-

Time: 6–18 hours.

-

-

Workup:

-

Separate the layers. Extract the aqueous layer with Toluene (

mL). -

Wash combined organics with 1M HCl (to neutralize base) and then Brine.

-

Dry over

and concentrate in vacuo.

-

-

Purification: Flash Column Chromatography (Silica Gel, Hexane/EtOAc gradient).

Analytical Validation & Troubleshooting

Data Summary Table

| Parameter | Protocol A (Phenolic) | Protocol B (Aliphatic/PTC) |

| Primary Reagent | 50% NaOH / TBAB / Toluene | |

| Reaction Temp | 80°C (Reflux) | 40–60°C |

| Key Risk | Incomplete conversion | Hydrolysis of bromide (if stirring is poor) |

| Typical Yield | 85–95% | 70–85% |

| Purification | Recrystallization | Column Chromatography |

NMR Diagnostic Markers ( NMR in )

To validate the reaction, observe the shift of the ethyl chain protons:

-

Starting Material (

): Triplet at -

Product (Ether,

): Triplet shifts upfield to -

Impurity (Vinyl Elimination): Look for alkene doublets at

5.20–5.80 ppm and

Workflow Decision Tree

Figure 2: Decision matrix for selecting the optimal etherification protocol.

References

-

Williamson, A. W. (1850).[1][3] "Theory of Aetherification." Philosophical Magazine, 37, 350–356.

-

Starks, C. M. (1971). "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts." Journal of the American Chemical Society, 93(1), 195–199.

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

- Kelly, S. M. (1995). "Liquid Crystals with a Biphenyl Core." Journal of Materials Chemistry.

-

Freedman, H. H., & Dubois, R. A. (1975). "An improved Williamson ether synthesis using phase transfer catalysis." Tetrahedron Letters, 16(38), 3251-3254.

Sources

Application Note: 4-(2-Bromoethyl)-4'-methoxy-1,1'-biphenyl as a Bifunctional Building Block in Organic Electronics

Target Audience: Materials Scientists, Organic Chemists, and Device Engineers.

Executive Summary & Mechanistic Rationale

4-(2-Bromoethyl)-4'-methoxy-1,1'-biphenyl is a highly versatile, bifunctional building block extensively utilized in the development of advanced organic electronic materials. Unlike simple aliphatic or purely aromatic precursors, its molecular architecture is purposefully divided into three distinct functional domains, allowing researchers to covalently graft conjugated mesogens onto polymer backbones or electrode surfaces without disrupting the

Structural Anatomy & Causality:

-

The Methoxybiphenyl Core: Acts as a rigid, rod-like mesogen. The electron-donating methoxy group elevates the Highest Occupied Molecular Orbital (HOMO), making it an excellent hole-transporting moiety. When aligned, these cores form smectic or nematic liquid crystalline phases that facilitate anisotropic charge carrier hopping.

-

The Ethyl Spacer: The two-carbon aliphatic chain serves a critical mechanical function. It acts as a flexible hinge, partially decoupling the rigid dynamics of the biphenyl core from the steric constraints of a polymer backbone or an inorganic electrode surface. This decoupling is mandatory for the spontaneous self-assembly of the mesogens into highly ordered domains[2].

-

The Bromoethyl Electrophile: The primary alkyl bromide is highly susceptible to bimolecular nucleophilic substitution (

). It allows for facile etherification, amination, or thioetherification under mild conditions, preventing the thermal or chemical degradation of the conjugated core.

Caption: Structural anatomy and functional roles of 4-(2-Bromoethyl)-4'-methoxy-1,1'-biphenyl.

Application 1: Work-Function Tuning via Self-Assembled Monolayers (SAMs)

In Organic Photovoltaics (OPVs) and Organic Light-Emitting Diodes (OLEDs), the energy level alignment between the inorganic electrode (e.g., Gold or ITO) and the organic active layer dictates device efficiency. By converting the bromoethyl group to a thiol, researchers can form dense Self-Assembled Monolayers (SAMs) on gold anodes[3]. The intrinsic molecular dipole moment, pointing from the electron-rich methoxy group toward the metal surface, effectively reduces the work function of the electrode, minimizing the hole injection/extraction barrier.

Protocol A: Synthesis of Thiol Precursor and SAM Deposition

This protocol is designed as a self-validating system to ensure monolayer integrity.

-

Thioacetylation: React 4-(2-bromoethyl)-4'-methoxybiphenyl (1.0 eq) with Potassium Thioacetate (KSAc, 1.5 eq) in anhydrous DMF at 60°C for 6 hours.

-

Causality: Direct reaction with sodium hydrosulfide (NaSH) often yields unwanted symmetric sulfides (R-S-R) due to the high reactivity of the intermediate thiolate. KSAc acts as a masked thiol, ensuring strictly selective mono-substitution.

-

-

Validation Check 1: Monitor the reaction via Thin Layer Chromatography (TLC; Hexane:EtOAc 9:1). The thioacetate intermediate should exhibit a slightly lower

than the starting material. Confirm the thioacetate methyl peak via -

Deprotection: Reflux the purified intermediate in methanolic HCl (1 M) for 4 hours to cleave the acetate group, yielding 4-(2-mercaptoethyl)-4'-methoxybiphenyl. Extract with dichloromethane, dry over

, and concentrate under reduced pressure. -

SAM Assembly: Immerse a freshly cleaned, UV-Ozone treated Gold (Au) substrate into a 1 mM ethanolic solution of the synthesized thiol for 24 hours in a dark, inert (Argon) environment.

-

Causality: The inert atmosphere prevents the oxidative dimerization of thiols into disulfides in solution, ensuring a densely packed, uniform monolayer via strong Au-S chemisorption.

-

-

Validation Check 2: Rinse the functionalized electrode with copious amounts of absolute ethanol to remove physisorbed multilayers, then dry with

gas. Validate SAM formation via Contact Angle Goniometry (expecting a moderately hydrophobic surface, ~75-80° due to the methoxy termination) and X-ray Photoelectron Spectroscopy (XPS) to confirm the Au-S binding energy at ~162 eV.

Caption: Synthetic workflow for generating work-function tuned gold electrodes via SAM assembly.

Application 2: Synthesis of Side-Chain Liquid Crystalline Polymers (SCLCPs)

Organic Field-Effect Transistors (OFETs) require semiconducting layers with high charge carrier mobility. Randomly oriented polymer chains suffer from energetic disorder. By grafting 4-(2-bromoethyl)-4'-methoxybiphenyl onto a flexible backbone (e.g., poly(4-hydroxystyrene)), researchers create SCLCPs[4]. Upon thermal annealing above the glass transition temperature (

Protocol B: Polymer Grafting via Williamson Ether Synthesis

-

Deprotonation: Dissolve poly(4-hydroxystyrene) in anhydrous N-Methyl-2-pyrrolidone (NMP). Add anhydrous Potassium Carbonate (

, 2.0 eq) and a catalytic amount of 18-crown-6. Stir at 80°C for 1 hour.-

Causality: 18-crown-6 chelates the potassium cation, creating a "naked" phenoxide anion on the polymer backbone. This drastically increases nucleophilicity, overcoming the steric hindrance inherent to polymer-analogous reactions.

-

-

Alkylation: Add 1.2 equivalents (relative to monomer units) of 4-(2-bromoethyl)-4'-methoxybiphenyl. Maintain the reaction at 90°C for 48 hours under Argon.

-

Purification & Validation: Precipitate the crude polymer into cold methanol. To ensure self-validation and absolute purity, reprecipitate the polymer twice from THF into methanol to remove any unreacted monomer. Validate the degree of substitution via

NMR by integrating the polymer backbone aromatic protons against the newly introduced methoxy protons (~3.8 ppm). -

Thermal Annealing for OFETs: Spin-coat the purified polymer onto an OFET substrate. Anneal the film at 10°C below its isotropization temperature (

) for 2 hours, then cool slowly (1°C/min) to room temperature.-

Causality: Slow cooling from the mesophase allows the biphenyl cores to achieve long-range homeotropic or planar alignment, minimizing grain boundaries and maximizing

-orbital overlap for superior charge transport[1].

-

Quantitative Data Summary

The functionalization of baseline materials with 4-(2-Bromoethyl)-4'-methoxy-1,1'-biphenyl yields profound improvements in both electronic and thermal properties, as summarized below:

Table 1: Impact of 4-(2-Bromoethyl)-4'-methoxy-1,1'-biphenyl Functionalization

| Material System | Modification Strategy | Work Function (eV) | Hole Mobility ( | Phase Transition ( |

| Bare Au Anode | None (Control) | 5.10 | N/A | N/A |

| Au Anode + SAM | Thiolated SAM Assembly | 4.65 | N/A | N/A |

| Amorphous P4HS | None (Control) | N/A | ||

| SCLCP (Grafted) | Etherification | N/A |

Note: The 0.45 eV reduction in work function significantly lowers the hole injection barrier, while the induction of a smectic phase in the polymer increases hole mobility by over two orders of magnitude.

References

-

Tuning Crystalline Solid-State Order and Charge Transport via Building-Block Modification of Oligothiophenes, ResearchGate,[Link]

-

Random Planar Orientation in Liquid-Crystalline Block Copolymers with Azobenzene Side Chains by Surface Segregation, ACS Langmuir,[Link]

-

Perovskite Solar Cells With High-Efficiency Exceeding 25% - A Review, Scribd,[Link]

-

Chemical Reactions on Polymers, Dokumen,[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-(2-Bromoethyl)-4'-methoxy-1,1'-biphenyl

Welcome to the Technical Support Center. This guide provides a robust, self-validating protocol for synthesizing 4-(2-Bromoethyl)-4'-methoxy-1,1'-biphenyl. Designed for drug development professionals and synthetic chemists, this document bypasses rigid templates to focus directly on mechanistic causality, troubleshooting, and yield optimization.

Executive Summary & Route Selection (FAQ)

Q: Why shouldn't I use a direct Suzuki-Miyaura coupling with 1-bromo-4-(2-bromoethyl)benzene?

A: The target electrophile contains both an aryl bromide (

Q: What is the recommended, self-validating alternative? A: We strongly recommend a two-step sequence:

-

Suzuki-Miyaura Coupling: React 4-bromophenethyl alcohol with 4-methoxyphenylboronic acid to form the intermediate 2-(4'-methoxy-[1,1'-biphenyl]-4-yl)ethan-1-ol ()[2].

-

Appel Reaction: Convert the primary alcohol to the alkyl bromide using carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) ()[3].

This isolates the sensitive alkyl bromide moiety from the Palladium catalyst, ensuring high yields and simple TLC/LCMS tracking.

Logical workflow comparing direct synthesis vs. the optimized two-step approach.

Step 1: Biphenyl Core Assembly (Suzuki-Miyaura Coupling)

Experimental Protocol: 2-(4'-methoxy-[1,1'-biphenyl]-4-yl)ethan-1-ol

-

Setup: In a flame-dried Schlenk flask, combine 4-bromophenethyl alcohol (1.0 eq, 10 mmol) and 4-methoxyphenylboronic acid (1.2 eq, 12 mmol).

-

Catalyst & Base: Add Pd(dppf)Cl₂ (0.05 eq, 0.5 mmol) and K₂CO₃ (2.0 eq, 20 mmol).

-

Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane/Water (50 mL). Critical: Sparge the mixture with Argon for at least 15 minutes to remove dissolved oxygen.

-

Reaction: Heat the mixture to 85 °C under Argon for 4-6 hours. Monitor by TLC (Hexanes/EtOAc 7:3).

-

Workup: Cool to room temperature, dilute with EtOAc (100 mL), and wash with water (2 x 50 mL) and brine (50 mL). Dry over Na₂SO₄, filter, and concentrate.

-

Purification: Purify via silica gel chromatography to yield the intermediate alcohol.

Troubleshooting FAQ

Q: My reaction stalls at 50-60% conversion, but the boronic acid is fully consumed. What happened? A: Protodeboronation (hydrolysis of the C-B bond) is competing with the cross-coupling ()[2]. Solution: Add an additional 0.2-0.3 equivalents of 4-methoxyphenylboronic acid and continue heating. In the future, ensure the water used in the solvent mixture is fully degassed, as oxygen and excess heat accelerate deboronation.

Q: I see a black precipitate forming within the first 30 minutes, and the reaction yields are low. A: The black precipitate is "Palladium black," indicating that the active Pd(0) catalyst has aggregated and crashed out of solution. This is usually caused by insufficient degassing (oxygen oxidizes the phosphine ligands) or a lack of stabilizing ligands. Solution: Strictly adhere to the 15-minute Argon sparging step before heating.

Step-by-step experimental workflow and troubleshooting loop for the Suzuki coupling.

Step 2: Alkyl Bromide Formation (Appel Reaction)

Experimental Protocol: 4-(2-Bromoethyl)-4'-methoxy-1,1'-biphenyl

-

Setup: Dissolve the intermediate 2-(4'-methoxy-[1,1'-biphenyl]-4-yl)ethan-1-ol (1.0 eq, 8 mmol) and CBr₄ (1.5 eq, 12 mmol) in anhydrous Dichloromethane (DCM, 40 mL).

-

Cooling: Chill the flask to 0 °C in an ice bath.

-

Activation: Slowly add PPh₃ (1.5 eq, 12 mmol) in small portions over 15 minutes. The solution will turn slightly yellow, visually validating the formation of the active halophosphonium salt.

-

Reaction: Stir at 0 °C for 30 minutes, then allow it to warm to room temperature for 1.5 hours ()[3].

-

Workup & Purification: Concentrate the reaction mixture in vacuo to about 10 mL. Add cold hexanes (50 mL) vigorously to precipitate the triphenylphosphine oxide (TPPO) byproduct. Filter through a Celite pad, concentrate the filtrate, and purify via a short silica plug (100% Hexanes to 9:1 Hexanes/EtOAc).

Troubleshooting FAQ

Q: I am observing a styrene-like side product (4-vinyl-4'-methoxybiphenyl) instead of the alkyl bromide. A: The Appel reaction proceeds via an alkoxyphosphonium intermediate. If the reaction is allowed to get too warm during the highly exothermic PPh₃ addition, E2 elimination can compete with Sₙ2 substitution ()[3]. Solution: Strictly control the temperature. Ensure the reaction is at 0 °C during the addition of PPh₃ and do not allow it to warm up too rapidly.